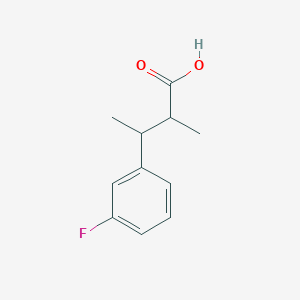

3-(3-Fluorophenyl)-2-methylbutanoic acid

Description

Role in Chemical Synthesis

In organic synthesis, aryl-substituted alkanoic acids serve as versatile building blocks for constructing more complex molecular architectures. The aromatic ring and the carboxylic acid group provide two distinct points for chemical modification. Synthetic routes to access related structures, such as 2-aryl-substituted cinnamic acid esters, have been developed using methods like the Horner-Wadsworth-Emmons olefination, which offers high stereoselectivity and is compatible with a wide range of substrates, including those with sensitive functional groups. organic-chemistry.org The development of such reliable synthetic pathways is crucial for creating libraries of related compounds for further investigation. Aryl carboxylic acids themselves are stable and readily available, making them attractive starting materials for transformations that can lead to the formation of various chemical bonds. nih.gov

Importance in Mechanistic Biology

In the realm of mechanistic biology, the "aryl" component of these molecules often facilitates interactions with biological systems. Aryl hydrocarbon receptors (AHR) are ligand-activated transcription factors that play a critical role in regulating cellular metabolism, immune responses, and development. nih.gov The AHR signaling pathway is complex, with its effects being highly dependent on the activating ligand, the cellular context, and interaction with other proteins like the AHR nuclear translocator (ARNT). nih.gov Derivatives of the amino acid tryptophan represent a major class of endogenous AHR ligands. nih.gov The study of how different aryl-substituted compounds, including carboxylic acids, interact with receptors like AHR is an active area of research to understand and potentially modulate these fundamental biological pathways. nih.govencyclopedia.pub

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13FO2 |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-2-methylbutanoic acid |

InChI |

InChI=1S/C11H13FO2/c1-7(8(2)11(13)14)9-4-3-5-10(12)6-9/h3-8H,1-2H3,(H,13,14) |

InChI Key |

FVXYYMSMQWRYJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)C(C)C(=O)O |

Origin of Product |

United States |

The Significance of Fluorine Substitution in Aromatic Carboxylic Acid Frameworks

The introduction of fluorine into organic molecules, particularly into aromatic carboxylic acids, is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. hokudai.ac.jp

The high electronegativity of fluorine significantly alters the physicochemical characteristics of a parent compound. tandfonline.com One of the most well-documented effects is on the acidity of the carboxylic acid group. The presence of a fluorine atom on the aromatic ring exerts a strong electron-withdrawing inductive effect. libretexts.org This effect pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (the conjugate base) formed upon deprotonation. libretexts.org This stabilization increases the acidity of the carboxylic acid, as reflected by a lower pKa value. libretexts.org

Beyond altering acidity, fluorine substitution offers several other advantages for academic and industrial inquiry:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of a molecule. tandfonline.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets like proteins and enzymes. It can act as a hydrogen bond acceptor and engage in electrostatic interactions, which can enhance the binding affinity of a ligand to its receptor. tandfonline.com

Membrane Permeation: The strategic placement of fluorine can alter a molecule's lipophilicity, which is a key factor in its ability to cross biological membranes. tandfonline.com This is a critical consideration in the design of biologically active compounds.

The synthesis of fluorinated aromatic carboxylic acids is an area of ongoing research, with methods like organic electrolysis being explored to create novel building blocks from readily available materials. hokudai.ac.jp

An Overview of Research Trajectories for Novel Carboxylic Acid Derivatives

Established Synthetic Routes to 2-Methylbutanoic Acid Core Structures

The construction of the branched 2-methylbutanoic acid backbone is a fundamental step in the synthesis of the target molecule. Classical and contemporary organic synthesis methods offer reliable pathways to this core structure.

Grignard Reactions in the Construction of Branched Carboxylic Acids

Grignard reactions are a powerful tool for carbon-carbon bond formation and are well-suited for the synthesis of carboxylic acids. The general approach involves the reaction of a Grignard reagent with carbon dioxide, followed by an acidic workup. For the synthesis of a 2-methylbutanoic acid core, a sec-butyl Grignard reagent is the key intermediate.

The synthesis commences with a 2-halobutane, such as 2-bromobutane (B33332) or 2-chlorobutane, which is reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form sec-butylmagnesium halide. leah4sci.com This Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution or by pouring the Grignard solution over dry ice (solid carbon dioxide). wikipedia.orglibretexts.org The resulting magnesium carboxylate salt is subsequently hydrolyzed with a strong acid (e.g., HCl) to yield racemic 2-methylbutanoic acid. chegg.com

Table 1: Grignard Reaction for 2-Methylbutanoic Acid Synthesis

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Grignard Formation | 2-Bromobutane | Magnesium, Diethyl Ether | sec-Butylmagnesium bromide |

| 2. Carboxylation | sec-Butylmagnesium bromide | Carbon Dioxide (CO2) | Magnesium 2-methylbutanoate |

This interactive table summarizes the key steps in the Grignard synthesis of the 2-methylbutanoic acid core.

Hydrolysis of Ester Precursors to Yield Carboxylic Acid Derivatives

The hydrolysis of ester precursors is another fundamental method for obtaining carboxylic acids. mnstate.edu This transformation can be achieved under either acidic or basic conditions. orgoreview.comlibretexts.org

In acid-catalyzed hydrolysis, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium can be driven towards the carboxylic acid by using a large excess of water. orgoreview.com

Base-mediated hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. masterorganicchemistry.combritannica.com This reaction produces a carboxylate salt, which is then protonated in a subsequent acidic workup step to afford the free carboxylic acid. masterorganicchemistry.com Saponification is often preferred due to its irreversible nature, which typically leads to higher yields. britannica.com

Approaches for the Introduction of the 3-Fluorophenyl Moiety

The introduction of the 3-fluorophenyl group is a critical step in the synthesis of 3-(3-Fluorophenyl)-2-methylbutanoic acid. This can be achieved through various synthetic strategies, often involving the formation of a carbon-carbon bond between the fluorinated aromatic ring and the butanoic acid framework.

One common approach involves the use of an organometallic reagent derived from a 3-fluoro-substituted benzene. For instance, 3-fluorophenylmagnesium bromide, a Grignard reagent, can be prepared from 3-bromofluorobenzene and magnesium. This nucleophilic reagent can then be reacted with an appropriate electrophile, such as an α,β-unsaturated ester like ethyl tiglate, in a conjugate addition reaction. This would be followed by protonation to yield a precursor to the desired acid.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed. In a Suzuki coupling, a boronic acid derivative, like (3-fluorophenyl)boronic acid, is coupled with a suitable organic halide or triflate under the action of a palladium catalyst and a base.

Enantioselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to obtain a single enantiomer of this compound is of significant importance.

Asymmetric Hydrogenation Strategies for Stereocontrol

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. nih.gov This method typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor in the presence of a chiral transition metal catalyst. For the synthesis of chiral 2-methylbutanoic acid, the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst has been reported. wikipedia.org Similarly, a prochiral precursor to this compound could be subjected to asymmetric hydrogenation to induce stereoselectivity. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee). nih.gov

Table 2: Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand Example | Substrate Type |

|---|---|---|

| Ruthenium-based | BINAP | α,β-Unsaturated carboxylic acids |

| Rhodium-based | Ferrocenyl-based bisphosphines | α,β-Unsaturated carboxylic acids |

This interactive table provides examples of catalyst systems used in asymmetric hydrogenation for stereocontrol.

Enzymatic Processes in Chiral Carboxylic Acid Production

Enzymatic methods offer a green and highly selective alternative for the production of chiral carboxylic acids. nih.gov Lipases and esterases are commonly used enzymes for the kinetic resolution of racemic esters of carboxylic acids. mdpi.comresearchgate.netalmacgroup.com

In a typical kinetic resolution, a racemic mixture of an ester of this compound is treated with a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com The resulting mixture of the chiral acid and the unreacted chiral ester can then be separated. The success of this method depends on the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E-value). nih.gov High E-values are indicative of a highly selective resolution.

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution. In DKR, the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. This can be achieved by combining the enzymatic resolution with a chemical or enzymatic racemization catalyst.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Methylbutanoic acid |

| 2-Bromobutane |

| 2-Chlorobutane |

| sec-Butylmagnesium halide |

| Magnesium 2-methylbutanoate |

| Ethyl tiglate |

| 3-Bromofluorobenzene |

| (3-Fluorophenyl)boronic acid |

Application of Chiral Auxiliaries and Catalysts in Diastereoselective Synthesis

The stereoselective synthesis of this compound, which contains two chiral centers, presents a significant chemical challenge. Control over the relative and absolute stereochemistry at these centers is crucial, and diastereoselective strategies employing chiral auxiliaries are a well-established solution. sigmaaldrich.comosi.lv A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

One of the most effective and widely utilized approaches for synthesizing structures analogous to this compound involves the asymmetric alkylation of enolates derived from chiral amides or imides. Evans' oxazolidinone auxiliaries, for instance, are powerful tools for stereoselective bond construction. researchgate.net In a typical sequence, a propanoic acid derivative is first coupled to a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone or (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyloxazolidinone can be deprotonated to form a stereochemically defined Z-enolate, which then reacts with an electrophile (e.g., a 3-fluorobenzyl halide) from the less sterically hindered face, yielding the alkylated product with high diastereoselectivity. Subsequent hydrolysis or alcoholysis of the N-acyl bond cleaves the auxiliary, furnishing the desired enantiomerically enriched carboxylic acid.

Another practical and highly effective chiral auxiliary is pseudoephedrine. nih.gov Amides derived from pseudoephedrine have demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The methodology involves preparing a pseudoephedrine amide of a simple carboxylic acid, followed by a two-step alkylation process. This approach provides reliable access to enantiomerically enriched carboxylic acids, aldehydes, and ketones after the auxiliary is cleaved. nih.gov The diastereoselectivity of these reactions is often exceptionally high, and the products are frequently crystalline, which facilitates purification. nih.gov

Beyond chiral auxiliaries, the use of chiral catalysts for asymmetric synthesis represents an increasingly sophisticated and atom-economical strategy. mdpi.com Chiral catalysts, such as indane-based amino aryl chalcogenides or BINOL-derived phosphoric acids, can promote a variety of asymmetric reactions, including Friedel-Crafts alkylations, Michael additions, and electrophilic functionalizations. mdpi.comnih.gov These catalysts create a chiral environment around the reacting species, influencing the transition state geometry and favoring the formation of one stereoisomer over another. nih.gov For the synthesis of 3-aryl-2-methylbutanoic acid analogs, a catalytic asymmetric conjugate addition of a methylating agent to a 3-(3-fluorophenyl)butenoate ester could be envisioned, guided by a suitable chiral catalyst system.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and acylations. researchgate.net | Forms conformationally rigid Z-enolates, providing high diastereoselectivity. researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to produce chiral carboxylic acids, ketones, and alcohols. nih.gov | High diastereoselectivity, products are often crystalline, auxiliary is recoverable. nih.gov |

| (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary) | Synthesis of chiral amines via diastereoselective addition to N-sulfinylimines. osi.lvresearchgate.net | Versatile for amine synthesis; auxiliary is easily cleaved under mild acidic conditions. researchgate.net |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | Provides excellent stereocontrol due to the rigid bicyclic camphor (B46023) skeleton. |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The multi-step synthesis of this compound necessitates robust purification and isolation protocols at various stages to ensure the chemical purity of intermediates and the final product. The choice of technique is dictated by the physical state (solid or liquid), polarity, volatility, and stability of the compound .

Following a synthetic reaction, a preliminary purification step known as a "work-up" is typically performed. This usually involves liquid-liquid extraction to separate the desired product from inorganic salts, reaction reagents, and catalysts. The choice of extraction solvent is critical and is based on the solubility and polarity of the target compound.

For non-volatile liquid intermediates, such as precursor aldehydes or olefins, distillation under reduced pressure (vacuum distillation) is a common and effective method for purification. This technique allows for the separation of compounds based on differences in boiling points while avoiding thermal decomposition at atmospheric pressure. For solid intermediates and the final carboxylic acid product, recrystallization is the most powerful purification technique. ijddr.in The process involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly. ijddr.in The desired compound crystallizes out in a pure form, while impurities remain dissolved in the cold solvent. ijddr.in The selection of an appropriate solvent or solvent system with a favorable temperature coefficient is crucial for achieving high purity and yield. ijddr.in A patent describing the synthesis of a related compound, 3-(3-trifluoromethylphenyl) propionic acid, specifies dissolving the crude product in solvents like petroleum ether, n-hexane, or cyclohexane, followed by low-temperature crystallization to obtain the high-purity solid. google.com

Column chromatography is a versatile chromatographic technique used extensively for the purification of both intermediates and final products when distillation or recrystallization is ineffective. This method separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). It is particularly useful for separating complex mixtures or removing closely related impurities. For instance, column chromatography can be employed to separate a hydrolyzed carboxylic acid from its unreacted ester precursor. mdpi.com

The analysis of stereochemical purity requires specialized techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of chiral molecules. mdpi.com By using a chiral stationary phase, enantiomers or diastereomers can be resolved into separate peaks, allowing for their accurate quantification. mdpi.com

In some cases, intermediates may be purified by derivatization. For example, pyruvic acid compounds, which can serve as precursors, can be purified by reacting them with a bisulfite to form a solid bisulfite adduct, which is then isolated and decomposed with an acid to regenerate the purified pyruvic acid compound. googleapis.com

Table 2: Purification Techniques in Organic Synthesis

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial work-up of reaction mixtures to remove inorganic salts and highly polar/nonpolar impurities. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. ijddr.in | Purification of crude solid intermediates and final products. ijddr.ingoogle.com |

| Distillation (Atmospheric or Vacuum) | Difference in boiling points of liquid components. | Purification of volatile or thermally stable liquid intermediates and solvents. google.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. mdpi.com | Separation of complex mixtures, non-volatile liquids, or solids; removal of closely related impurities. mdpi.com |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. mdpi.com | Determination of enantiomeric excess or diastereomeric ratio of the chiral final product. mdpi.com |

Esterification and Amidation Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is the most reactive site for derivatization, readily undergoing esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Another efficient method involves the activation of the carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride. This intermediate then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 3.1: Theoretical Esterification Reactions of this compound

| Reactant | Reagents | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.), heat | Methyl 3-(3-fluorophenyl)-2-methylbutanoate |

| Ethanol | 1. SOCl₂2. Pyridine | Ethyl 3-(3-fluorophenyl)-2-methylbutanoate |

Amidation:

Similarly, the formation of amides from this compound can be accomplished through various coupling strategies. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. The use of coupling agents is a modern and highly effective approach. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields.

Alternatively, the formation of an acyl chloride, as described for esterification, followed by reaction with a primary or secondary amine, provides a straightforward route to the corresponding amide.

Table 3.2: Theoretical Amidation Reactions of this compound

| Reactant | Reagents | Product |

|---|---|---|

| Ammonia | 1. (COCl)₂2. Excess NH₃ | 3-(3-Fluorophenyl)-2-methylbutanamide |

| Aniline | EDC, HOBt | N-phenyl-3-(3-fluorophenyl)-2-methylbutanamide |

Modifications of the Fluorophenyl Moiety

The 3-fluorophenyl group, while generally less reactive than the carboxylic acid, can undergo modifications, primarily through electrophilic aromatic substitution or nucleophilic aromatic substitution, although the latter is less common for an unactivated ring. The fluorine substituent and the alkyl acid side chain influence the regioselectivity of these reactions.

The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. The alkyl group is a weak ortho-, para-directing activator. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the fluorine atom and ortho to the alkyl chain, with steric hindrance playing a significant role in the product distribution.

Potential modifications could include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation, though the deactivating effect of the fluorine may require harsh reaction conditions.

Formation of Complex Scaffolds Utilizing this compound as a Building Block

The bifunctional nature of this compound makes it a candidate for the synthesis of more complex molecular architectures.

Peptidomimetics: Non-natural amino acids are crucial components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. This compound, being a substituted β-amino acid analogue (if the amino group is introduced at the 3-position) or a side-chain modified amino acid, could be incorporated into peptide sequences. The fluorophenyl group can introduce unique electronic properties and potential for fluorine-protein interactions, while the methyl group provides steric bulk that can influence the conformational preferences of the resulting peptidomimetic.

Polycyclic Structures: The carboxylic acid functionality can be used as a handle to cyclize the molecule onto the aromatic ring through reactions like an intramolecular Friedel-Crafts acylation, which would require activation of the carboxylic acid (e.g., as an acyl chloride) and a Lewis acid catalyst. Such a reaction would lead to the formation of a fused ring system, a common scaffold in many biologically active molecules.

If this compound is resolved into its individual enantiomers, it has the potential to be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed and can ideally be recovered.

For example, the chiral acid could be converted to a chiral ester or amide. The stereocenter at the 2-position, along with the bulky 3-(3-fluorophenyl) group, could effectively shield one face of an enolate derived from this ester or amide, directing the approach of an electrophile to the opposite face and thereby controlling the stereochemical outcome of alkylation or aldol reactions. The fluorophenyl group might also offer advantages in terms of crystallinity, aiding in the purification of diastereomeric intermediates.

Stereochemical Investigations of 3 3 Fluorophenyl 2 Methylbutanoic Acid

Absolute and Relative Stereochemistry Determination

The determination of the absolute and relative stereochemistry of a chiral molecule like 3-(3-Fluorophenyl)-2-methylbutanoic acid is fundamental to understanding its properties. The molecule possesses a chiral center at the second carbon atom of the butanoic acid chain, to which a methyl group is attached. This gives rise to two enantiomers, (R)-3-(3-Fluorophenyl)-2-methylbutanoic acid and (S)-3-(3-Fluorophenyl)-2-methylbutanoic acid.

Absolute stereochemistry refers to the precise three-dimensional arrangement of atoms at the chiral center. This is typically determined using techniques such as X-ray crystallography of a single crystal of one of the enantiomers or a diastereomeric salt. Spectroscopic methods like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), often in conjunction with quantum chemical calculations, can also establish the absolute configuration.

Relative stereochemistry describes the spatial relationship between different chiral centers within a molecule. Since this compound has only one stereocenter, this aspect is less complex but would be crucial if additional chiral centers were present.

Impact of Chirality on Molecular Recognition and Interactions

Chirality plays a critical role in how a molecule interacts with other chiral molecules, a concept known as molecular recognition. In a biological context, this is of utmost importance as enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, the two enantiomers of this compound would be expected to exhibit different biological activities.

One enantiomer might bind more strongly to a specific receptor or be metabolized more efficiently by an enzyme, while the other enantiomer could be less active, inactive, or even elicit a different or adverse effect. The specific interactions, such as hydrogen bonding, hydrophobic interactions, and steric fit, between each enantiomer and a chiral binding site would dictate the observed biological or pharmacological outcome.

Diastereomeric and Enantiomeric Resolution Techniques

Since chemical synthesis of chiral molecules often results in a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers, known as resolution, is a critical process.

Chromatographic Separation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The principle relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the specific chiral column and the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326), often with an acidic modifier) would need to be empirically determined to achieve optimal separation.

While specific chromatographic conditions for this compound are not documented, research on its positional isomers provides some insight. For instance, the enantiomers of 3-(2-fluorophenyl)-2-methylpropanoic acid and 3-(4-fluorophenyl)-2-methylpropanoic acid have been successfully resolved using chiral HPLC. These separations utilized columns such as Chiralpak AD-H and Chiralcel OJ-H with mobile phases consisting of hexane and isopropanol mixtures. It is plausible that similar conditions could serve as a starting point for developing a separation method for the 3-fluoro isomer.

Below is an interactive table illustrating hypothetical chiral HPLC separation data, which would be populated with experimental results.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 10.5 | 50.0 |

| (S)-enantiomer | 12.8 | 50.0 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Computational and Theoretical Investigations of 3 3 Fluorophenyl 2 Methylbutanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational computational techniques used to predict the three-dimensional structure and flexibility of a molecule. For a compound like 3-(3-Fluorophenyl)-2-methylbutanoic acid, these analyses are crucial for understanding how its shape influences its interactions with biological targets.

Conformational analysis involves identifying the stable, low-energy arrangements of atoms (conformers) that the molecule can adopt. This is achieved by systematically rotating the rotatable bonds, such as the C-C bonds in the butanoic acid chain and the bond connecting the phenyl ring to the chain. The potential energy of each conformation is calculated using molecular mechanics force fields. The results of such an analysis typically reveal a landscape of energy minima, with the global minimum representing the most probable conformation in a given environment. These studies have shown that for many small molecules, the biological activity is linked to a specific "bioactive" conformation, which may not necessarily be the lowest energy state. nih.govcsbsju.edu

Table 1: Illustrative Conformational Energy Profile for a Phenylalkanoic Acid Analog

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|

| 0 | 5.2 | Steric clash between phenyl ring and carboxylic acid group |

| 60 | 1.5 | Gauche interaction, reduced steric hindrance |

| 120 | 2.8 | Eclipsing interaction with methyl group |

This table is a representative example based on typical findings for similar molecules and is not specific to this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of a molecule's electronic properties, which govern its reactivity and spectroscopic behavior. researchgate.netresearchgate.netrsc.org For this compound, DFT can be used to calculate a variety of properties.

DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). elsevierpure.comelsevierpure.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The MEP map reveals regions of positive and negative electrostatic potential on the molecular surface, which are crucial for identifying potential sites for electrophilic and nucleophilic attack and for non-covalent interactions like hydrogen bonding. tandfonline.com

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate theoretical infrared (IR) and Raman spectra that can be compared with experimental data to confirm the molecular structure. tandfonline.comnih.gov Similarly, calculations of electronic transitions can predict UV-Vis spectra, and nuclear magnetic shielding tensors can be used to predict NMR chemical shifts. nih.govaip.orgnih.gov Studies on similar aromatic carboxylic acids have shown good agreement between DFT-calculated and experimentally measured spectroscopic data. nih.govaip.org

This table provides illustrative data based on DFT studies of analogous compounds. elsevierpure.comelsevierpure.com

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.govmdpi.com A pharmacophore model for this compound would abstract its chemical features into a 3D map of hydrophobic centers, hydrogen bond donors, hydrogen bond acceptors, and aromatic rings.

This modeling can be approached in two ways: ligand-based or structure-based. nih.gov In the absence of a known target for this compound, a ligand-based approach could be used if a set of molecules with similar biological activity is known. By aligning these molecules, common chemical features can be identified to build a pharmacophore hypothesis. nih.gov This model can then be used to screen large compound databases to find other molecules that might have similar activity. pharmacophorejournal.compharmacophorejournal.commdpi.com

If a potential biological target, such as an enzyme, is identified, a structure-based pharmacophore can be derived from the key interactions between the target's binding site and a known ligand. mdpi.com For a molecule like this compound, which has structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), a pharmacophore model might include an aromatic ring, a hydrophobic group (the methyl-butanoic moiety), and a hydrogen bond acceptor (the carboxylic acid). nih.gov

Table 3: Example of a Pharmacophore Model for a Hypothetical Enzyme Inhibitor

| Feature | Geometric Constraint | Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Center at (x,y,z), radius 1.5 Å | π-π stacking with a phenylalanine residue |

| Hydrophobic (HY) | Center at (x',y',z'), radius 1.0 Å | van der Waals interactions with a hydrophobic pocket |

This is a generalized example illustrating the components of a pharmacophore model. nih.gov

Molecular Docking Studies for Ligand-Target Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govscienceopen.com For this compound, docking studies would be performed to predict its binding mode and affinity within the active site of a potential enzyme target. mdpi.comnih.govacs.org

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov Successful docking can reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the fluorophenyl ring. mdpi.com The fluorine atom itself can participate in specific interactions, including favorable contacts with protein backbones or other polar groups, which can enhance binding affinity. nih.govacs.org

Docking studies on inhibitors of enzymes like cyclooxygenases (COX), a common target for NSAIDs, often show that the carboxylic acid moiety forms crucial salt bridges with positively charged amino acid residues (like arginine) in the active site. mdpi.com The phenyl ring typically occupies a hydrophobic pocket, and substitutions on the ring can modulate selectivity and potency. mdpi.com

Table 4: Illustrative Molecular Docking Results for a Carboxylic Acid Inhibitor

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Phe518 |

| Carbonic Anhydrase | -7.2 | His94, Thr199, Zn²⁺ ion |

This table presents hypothetical docking scores and interacting residues based on studies of similar compounds. scienceopen.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interaction Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbio-hpc.eu The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological potencies (e.g., IC₅₀ values for enzyme inhibition) is required. nih.gov For each molecule, a set of molecular descriptors is calculated. These can include physicochemical properties (like logP for lipophilicity, molecular weight), electronic properties (from quantum chemical calculations), and topological indices (describing molecular shape and branching). nih.govtandfonline.com

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (like random forests), are then used to create an equation that correlates a combination of these descriptors with the observed activity. pharmacophorejournal.comresearchgate.netmdpi.com A robust QSAR model can then be used to predict the biological potency of new, untested compounds based solely on their calculated descriptors. nih.gov For classes of compounds like phenoxyacetic acids and other enzyme inhibitors, lipophilicity (logP) and electronic parameters are often found to be critical determinants of activity. mdpi.com

Table 5: Example of a QSAR Equation for a Set of Enzyme Inhibitors Equation: log(1/IC₅₀) = 0.65 * logP - 0.21 * LUMO + 0.15 * MR + 2.34

| Descriptor | Coefficient | Description | Contribution to Activity |

| logP | 0.65 | Lipophilicity | Positive (higher lipophilicity increases activity) |

| LUMO | -0.21 | Lowest Unoccupied Molecular Orbital Energy | Negative (lower LUMO energy increases activity) |

| MR | 0.15 | Molar Refractivity (related to volume and polarizability) | Positive (larger, more polarizable groups increase activity) |

This table and equation are illustrative examples of a QSAR model, based on general principles from the literature. nih.govmdpi.com

Exploration of Biological Interactions and Mechanistic Pathways Non Clinical Focus

Investigating Interactions with Enzymes and Receptors

The specific enzymatic and receptor interactions of 3-(3-Fluorophenyl)-2-methylbutanoic acid have not been extensively detailed in publicly available literature. However, its structural characteristics—a carboxylic acid group attached to a methylbutanoic acid backbone with a fluorophenyl substituent—provide a basis for postulating potential interactions. The carboxylic acid moiety is a common feature in ligands for a variety of proteins, suggesting possible binding through hydrogen bonding and electrostatic interactions.

Potential interacting protein classes can be hypothesized based on these structural features. For instance, enzymes involved in fatty acid metabolism could be candidates for interaction, given the compound's structural similarity to endogenous short-chain fatty acids. Furthermore, the presence of the fluorophenyl group could facilitate hydrophobic or π-stacking interactions within protein binding pockets.

Techniques to identify and characterize these interactions include:

Affinity Chromatography: This method uses an immobilized form of the small molecule to capture binding proteins from cell lysates, which can then be identified. nih.gov

Proteome Microarrays: These arrays contain thousands of purified proteins, allowing for the screening of interactions with a labeled version of the small molecule. nih.gov

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families to identify protein targets. biotech-pack.com

| Potential Protein Target Class | Rationale for Interaction |

| Hydrolases (e.g., Carboxylesterases) | The carboxylic acid structure is a product of ester hydrolysis; the compound could act as a feedback inhibitor. |

| Kinases | The phenyl group could fit into hydrophobic pockets typical of ATP-binding sites. |

| Nuclear Receptors | Many nuclear receptors bind small lipophilic molecules containing carboxylic acid groups. |

| Fatty Acid Metabolism Enzymes | Structural analogy to endogenous short-chain fatty acids may allow competitive binding. |

In Vitro Metabolic Fate Studies for Mechanistic Elucidation (e.g., carboxylesterase-mediated hydrolysis)

In vitro metabolic studies are crucial for elucidating the biotransformation of a compound. frontiersin.orgmdpi.com These studies typically utilize subcellular fractions from the liver, such as microsomes, cytosol, or S9 fractions, as well as intact hepatocytes, which contain a comprehensive suite of metabolic enzymes. admescope.comnih.gov

Metabolism is generally divided into Phase I and Phase II reactions. Phase I reactions, often mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups. For this compound, potential Phase I reactions could include hydroxylation of the aromatic ring or the alkyl chain. Phase II reactions involve conjugation of the compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate elimination. nih.gov Given the presence of a carboxylic acid group, a primary Phase II pathway would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.

The specific mention of carboxylesterase (CES) mediated hydrolysis warrants discussion. Carboxylesterases are a family of enzymes that hydrolyze esters and amides to their corresponding carboxylic acids and alcohols or amines. nih.govmdpi.com Therefore, this compound itself would be the product of the hydrolysis of a corresponding ester or amide prodrug, rather than a substrate for hydrolysis. mdpi.com However, the compound could potentially act as an inhibitor of these enzymes. Mammalian systems have two major carboxylesterases, CES1 and CES2, which exhibit different substrate specificities. mdpi.com CES1 generally hydrolyzes substrates with a small alcohol group and a large acyl group, while CES2 prefers substrates with a large alcohol group and a small acyl group. mdpi.com

| In Vitro System | Primary Enzyme Content | Information Yielded |

| Liver Microsomes | Phase I (CYP) enzymes, UGTs | Data on oxidative metabolism and glucuronidation. mdpi.com |

| Liver S9 Fraction | Microsomal and cytosolic enzymes (CYPs, UGTs, SULTs, etc.) | A comprehensive profile of Phase I and Phase II metabolism. nih.gov |

| Liver Cytosol | Soluble enzymes (e.g., Aldehyde Oxidase, Sulfotransferases) | Information on non-CYP oxidative metabolism and sulfation. frontiersin.org |

| Hepatocytes | Complete set of hepatic enzymes in an intact cell system | Provides a holistic view of metabolism, including uptake and efflux. mdpi.com |

| Recombinant Enzymes | Specific enzymes (e.g., individual CYPs or UGTs) | Used to pinpoint the specific enzyme(s) responsible for a metabolic pathway. admescope.com |

Characterization of Potential Biological Targets through Ligand-Based and Structure-Based Approaches

Identifying the molecular targets of a small molecule is a key step in understanding its mechanism of action. Computational methods, broadly categorized as ligand-based and structure-based, are powerful tools for this purpose. nih.govcreative-biostructure.com

Ligand-Based Approaches: These methods are utilized when the three-dimensional (3D) structure of the target is unknown but a set of molecules with known activity exists. creative-biostructure.comcam.ac.uk The fundamental principle is that molecules with similar structures are likely to have similar biological activities. creative-biostructure.com

Similarity Searching: A known active molecule is used as a query to search large compound databases for structurally similar molecules. creative-biostructure.com

Pharmacophore Modeling: This method identifies the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are common across a set of active molecules. This model can then be used to screen for new compounds that fit the pharmacophore. cam.ac.uk

Structure-Based Approaches: These methods require the 3D structure of the potential protein target, which can be obtained through experimental methods like X-ray crystallography or predicted via homology modeling. nih.gov

Molecular Docking: This is a computational technique that predicts the preferred orientation and binding affinity of a small molecule when bound to a target protein. mdpi.com For this compound, docking could be performed against the binding sites of various enzymes or receptors to predict potential interactions and rank potential targets. mdpi.com

These computational approaches can prioritize experimental testing and provide hypotheses about the compound's mechanism of action. nih.gov

| Approach Type | Principle | Requirements | Outcome |

| Ligand-Based | Similar molecules have similar biological activities. nih.gov | A set of known active ligands. | Identification of new potential actives; prediction of targets based on known targets of similar ligands. nih.gov |

| Structure-Based | Binding affinity is determined by complementarity between the ligand and the target's 3D structure. | 3D structure of the target protein. | Prediction of binding mode and affinity; identification of key interacting residues. nih.govresearchgate.net |

Insights into Broader Biological Pathway Modulation (e.g., short-chain fatty acid metabolic pathways in microorganisms)

This compound is a structural analog of naturally occurring short-chain fatty acids (SCFAs), such as isovaleric acid (3-methylbutanoic acid). In microbial systems, particularly within the gut microbiota, SCFAs are significant products of dietary fiber fermentation. metabolon.comnih.gov The primary SCFAs—acetate, propionate, and butyrate—serve not only as energy sources for the host but also as crucial signaling molecules that modulate bacterial gene expression and metabolic pathways. mdpi.commdpi.comconsensus.app

Given its structural similarity, this compound, as a xenobiotic, could potentially modulate these microbial pathways. Possible mechanisms include:

Competitive Inhibition: It might compete with natural SCFAs for binding to bacterial enzymes involved in fatty acid metabolism or transport. The bacterial fatty acid synthesis (FASII) pathway is essential in many pathogens and a target for antibiotic discovery. nih.gov

Metabolic Disruption: The compound could be mistakenly utilized by bacterial metabolic pathways, leading to the formation of aberrant products or disruption of membrane lipid homeostasis. researchgate.net

Alteration of Microbial Gene Expression: Natural SCFAs act as signaling molecules; an analog could potentially interfere with these signaling cascades, altering the expression of genes related to metabolism or virulence.

Furthermore, the gut microbiome itself is a site of extensive xenobiotic metabolism. nih.gov Microorganisms within the gut possess a wide array of enzymes that can modify drugs and other foreign compounds. researchgate.net Therefore, this compound could be metabolized by gut bacteria, potentially altering its structure and biological activity before it can be absorbed by the host.

| Natural SCFA Function in Microorganisms | Potential Modulation by this compound |

| Energy source for bacterial growth. nih.gov | May not be a viable energy source, potentially slowing growth of certain species. |

| Substrate for biosynthesis pathways (e.g., lipid synthesis). nih.gov | Could be improperly incorporated, leading to dysfunctional lipids or proteins. |

| Regulation of intracellular pH and gene expression. mdpi.com | May alter intracellular pH or interfere with SCFA-mediated signaling. |

| Cross-feeding between different bacterial species. consensus.app | Could disrupt the metabolic interplay within the microbial community. |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts, coupling constants, or detailed structural elucidation studies, were found for 3-(3-Fluorophenyl)-2-methylbutanoic acid in the available scientific literature.

Mass Spectrometry Techniques (e.g., GC-MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including specific fragmentation patterns from techniques such as GC-MS, High-Resolution Mass Spectrometry (HRMS), or Electrospray Ionization Mass Spectrometry (ESI-MS), for this compound is not documented in the searched databases and literature. While predicted mass values can be calculated based on the molecular formula, experimental data on fragmentation for structural confirmation is absent.

Vibrational Spectroscopy (e.g., FT-IR, Laser-Raman) for Functional Group Identification and Conformational Analysis

No experimental Fourier-Transform Infrared (FT-IR) or Laser-Raman spectra for this compound were identified. Such data would be essential for identifying characteristic vibrational modes of its functional groups (e.g., carboxylic acid O-H and C=O stretches, C-F stretches) and for conformational analysis, but published spectra are not available.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a crystal structure for this compound having been determined via X-ray crystallography. Consequently, precise data on its solid-state conformation, bond lengths, bond angles, and crystal packing are not available.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogs with Tailored Interaction Profiles

A primary focus of future research will be the rational design and synthesis of novel analogs of 3-(3-Fluorophenyl)-2-methylbutanoic acid. By systematically modifying its chemical structure, researchers can aim to create derivatives with highly specific and enhanced interactions with biological targets. This involves altering key moieties to optimize binding affinity, selectivity, and pharmacokinetic properties.

Key strategies in analog design will likely include:

Scaffold Hopping: Replacing the core phenylpropanoic acid structure with alternative scaffolds to explore new chemical space and intellectual property opportunities.

Bioisosteric Replacement: Substituting the fluorine atom or the carboxylic acid group with other functional groups that mimic their steric and electronic properties to fine-tune activity and metabolic stability.

Structure-Based Drug Design: Utilizing computational docking and molecular dynamics simulations to guide the design of analogs that fit precisely into the binding sites of specific protein targets.

The synthesis of these novel analogs will necessitate the development of versatile and efficient synthetic routes, potentially employing modern catalytic methods and high-throughput synthesis techniques to generate diverse libraries for biological screening.

Application in Advanced Materials Science or Supramolecular Chemistry

The unique physicochemical properties imparted by the fluorine atom and the carboxylic acid group make this compound an intriguing candidate for applications in materials science and supramolecular chemistry. The presence of fluorine can enhance thermal stability, hydrophobicity, and introduce specific non-covalent interactions.

Future research in this area could explore:

Liquid Crystals: Investigating the potential of its derivatives to form liquid crystalline phases, which are crucial for display technologies and optical sensors.

Self-Assembled Monolayers: Studying the ability of the compound and its analogs to form ordered monolayers on various substrates, which could have applications in surface modification, nanotechnology, and electronics.

Supramolecular Gels: Exploring the capacity of designed analogs to form supramolecular gels through hydrogen bonding and other non-covalent interactions, with potential uses in drug delivery and tissue engineering.

The table below summarizes potential research avenues in this domain:

| Research Area | Potential Application | Key Properties to Investigate |

| Liquid Crystals | Display technologies, optical sensors | Mesophase behavior, thermal stability |

| Self-Assembled Monolayers | Surface modification, electronics | Surface packing, molecular orientation |

| Supramolecular Gels | Drug delivery, tissue engineering | Gelation properties, mechanical strength |

Development of Chemoenzymatic Synthetic Strategies for Enhanced Efficiency

To overcome the limitations of traditional chemical synthesis, the development of chemoenzymatic strategies offers a promising path towards more efficient, sustainable, and stereoselective production of this compound and its chiral derivatives. Biocatalysis, utilizing enzymes, can provide high selectivity under mild reaction conditions.

Future research will likely focus on:

Enzymatic Resolution: Employing lipases and other hydrolases for the kinetic resolution of racemic mixtures to obtain enantiomerically pure forms of the acid. mdpi.com This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Biocatalysis: Developing enzymatic processes, such as asymmetric reduction of a suitable precursor, to directly synthesize a specific enantiomer.

Tandem Catalysis: Combining enzymatic steps with chemical reactions in a one-pot process to streamline the synthesis and reduce waste.

These approaches align with the principles of green chemistry and can provide access to optically pure compounds that are essential for pharmacological studies. nih.govbioorganica.com.uanih.gov

Expansion of Computational Methodologies for Predictive Modeling

Computational modeling and simulation are indispensable tools for accelerating the discovery and development of new molecules. For this compound, expanding the use of computational methodologies can provide valuable insights into its behavior and guide experimental efforts.

Future computational studies could include:

Quantum Mechanical Calculations: To accurately predict molecular properties such as charge distribution, reactivity, and spectroscopic signatures.

Molecular Docking and Dynamics: To simulate the interaction of the compound and its analogs with potential biological targets, predicting binding modes and affinities.

QSAR (Quantitative Structure-Activity Relationship) Modeling: To develop predictive models that correlate the chemical structure of analogs with their biological activity, aiding in the design of more potent compounds.

These computational approaches can significantly reduce the time and cost associated with drug discovery and materials development by prioritizing the most promising candidates for synthesis and testing.

Exploration of Novel Biological Roles beyond Established Targets

While the biological activity of this compound may be partially inferred from related structures, a thorough exploration of its potential biological roles is a critical area for future research. High-throughput screening and target identification studies could reveal novel pharmacological applications.

Potential areas of investigation include:

Anticancer Activity: Screening against a panel of cancer cell lines to identify potential antiproliferative effects and elucidating the underlying mechanisms of action.

Neurological Disorders: Investigating its effects on targets within the central nervous system, given that many fluorinated compounds exhibit CNS activity.

Metabolic Diseases: Exploring its potential to modulate enzymes and receptors involved in metabolic pathways.

The identification of novel biological targets would open up new avenues for therapeutic development and a deeper understanding of the compound's mechanism of action.

Investigation of Enantiomeric Effects in Specific Biological Systems

This compound is a chiral compound, existing as two non-superimposable mirror images called enantiomers. It is well-established that enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.gov Therefore, a thorough investigation of the enantiomeric effects of this compound is paramount.

Future research should focus on:

Stereoselective Synthesis: Developing efficient methods for the synthesis of each enantiomer in high purity, as discussed in the chemoenzymatic synthesis section.

Pharmacological Profiling: Evaluating the biological activity of each individual enantiomer in relevant in vitro and in vivo models to determine which enantiomer is responsible for the desired therapeutic effect.

Pharmacokinetic Studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers to understand any differences in their in vivo behavior.

Understanding the stereospecific activity and disposition of each enantiomer is crucial for the development of a safe and effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.